4-Hydroxybenzoic acid--N,N-diethylethanamine (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxybenzoic acid typically involves the Kolbe-Schmitt reaction, where potassium phenoxide reacts with carbon dioxide under high pressure and temperature, followed by acidification to yield 4-hydroxybenzoic acid . N,N-diethylethanamine can be synthesized by the alkylation of diethylamine with ethyl bromide.
To prepare 4-Hydroxybenzoic acid–N,N-diethylethanamine (1/1), an equimolar mixture of 4-hydroxybenzoic acid and N,N-diethylethanamine is dissolved in an appropriate solvent, such as ethanol or methanol. The reaction mixture is stirred at room temperature until the formation of the desired product is complete. The product can be isolated by evaporating the solvent and recrystallizing the residue from a suitable solvent.
Industrial Production Methods
Industrial production of 4-hydroxybenzoic acid involves the Kolbe-Schmitt reaction on a larger scale, with optimized reaction conditions to maximize yield and minimize by-products . N,N-diethylethanamine is produced industrially by continuous alkylation processes, ensuring high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxybenzoic acid–N,N-diethylethanamine (1/1) can undergo various chemical reactions, including:
Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.
Oxidation: The phenolic group in 4-hydro
Properties
CAS No. |
75876-99-2 |
---|---|
Molecular Formula |
C13H21NO3 |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
N,N-diethylethanamine;4-hydroxybenzoic acid |
InChI |
InChI=1S/C7H6O3.C6H15N/c8-6-3-1-5(2-4-6)7(9)10;1-4-7(5-2)6-3/h1-4,8H,(H,9,10);4-6H2,1-3H3 |
InChI Key |
QHFISNUZMHPEAG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.C1=CC(=CC=C1C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.